molecular formula C8H5BrF2O B2740857 2-Bromo-6-(difluoromethyl)benzaldehyde CAS No. 1780690-95-0

2-Bromo-6-(difluoromethyl)benzaldehyde

Cat. No.: B2740857
CAS No.: 1780690-95-0
M. Wt: 235.028
InChI Key: LCKHECRYEOANSH-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the sixth position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 6-(difluoromethyl)benzaldehyde: One common method involves the bromination of 6-(difluoromethyl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Industrial Production Methods: Industrially, 2-Bromo-6-(difluoromethyl)benzaldehyde can be produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.

    Reduction: 2-Bromo-6-(difluoromethyl)benzyl alcohol.

    Substitution: 2-Amino-6-(difluoromethyl)benzaldehyde or 2-Thio-6-(difluoromethyl)benzaldehyde.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor modulators .

Biological Activity

2-Bromo-6-(difluoromethyl)benzaldehyde is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C8H5BrF2O
  • Molecular Weight: 235.03 g/mol

The compound features a bromine atom and a difluoromethyl group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition

One of the key areas of study for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation.

Compound IC50 (µM) Target
This compound46.8 - 137.7AChE
63.6 - 881.1BuChE

In a comparative study, derivatives of benzaldehydes with various substituents were tested for their enzyme inhibition capabilities. The presence of electronegative groups like bromine and fluorine significantly influenced the inhibitory potency against AChE and BuChE, suggesting that structural modifications can enhance biological activity .

The mechanism by which this compound inhibits AChE and BuChE appears to involve competitive binding at the active site of these enzymes. The difluoromethyl group enhances lipophilicity, allowing better interaction with the enzyme's hydrophobic pocket, which is crucial for effective inhibition.

Case Studies

  • Hydrazone Derivatives : A study focused on hydrazone derivatives synthesized from benzaldehyde derivatives, including this compound, demonstrated promising results in inhibiting AChE with selectivity indexes indicating a preference for AChE over BuChE . The hydrazones exhibited IC50 values that suggest potential therapeutic applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess activity against various bacterial strains. Although specific data on its spectrum of activity is limited, compounds with similar structures have shown promise in antimicrobial applications.

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Long-term exposure has not shown significant chronic effects in animal models; however, it is classified as an irritant upon contact with skin or eyes . Proper handling and safety precautions are recommended during laboratory use to mitigate risks associated with exposure.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHECRYEOANSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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